molecular formula C24H28N4O3S B11267917 4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine

4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine

Cat. No.: B11267917
M. Wt: 452.6 g/mol
InChI Key: BISRWNPXTVFNCG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a propylbenzenesulfonyl group, and a piperazinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl group and the propylbenzenesulfonyl group. The final step involves the attachment of the piperazinyl group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenated solvents, strong acids or bases, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a base .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C24H28N4O3S/c1-3-4-19-5-11-22(12-6-19)32(29,30)28-15-13-27(14-16-28)24-17-23(25-18-26-24)20-7-9-21(31-2)10-8-20/h5-12,17-18H,3-4,13-16H2,1-2H3

InChI Key

BISRWNPXTVFNCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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